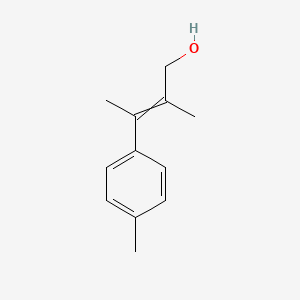
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol is an organic compound with the molecular formula C₁₂H₁₆O. It is a derivative of butenol and features a methylphenyl group, making it a significant compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol can be synthesized through the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This method involves the formation of a homoallylic alcohol derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and catalytic hydrogenation .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a ketone or aldehyde.
Reduction: Reduces the double bond to form saturated alcohol.
Substitution: Involves replacing the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as thionyl chloride (SOCl₂) for converting alcohols to chlorides.
Major Products
Oxidation: Forms ketones or aldehydes.
Reduction: Forms saturated alcohols.
Substitution: Forms alkyl halides.
Scientific Research Applications
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methylphenyl)but-2-en-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl and methylphenyl groups.
Pathways: Involves oxidative and reductive pathways that modify the compound’s structure and activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-buten-1-ol: A similar compound with a simpler structure, lacking the methylphenyl group.
2-Methyl-3-buten-2-ol: Another related compound with a different position of the double bond.
2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol: A compound with an additional alkyne group, offering different reactivity.
Uniqueness
2-Methyl-3-(4-methylphenyl)but-2-en-1-ol is unique due to its combination of a butenol backbone with a methylphenyl group, providing distinct chemical and physical properties that make it valuable in various applications .
Properties
CAS No. |
141972-48-7 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenyl)but-2-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h4-7,13H,8H2,1-3H3 |
InChI Key |
FUNSDMHTKMPIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


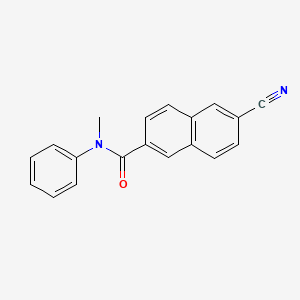
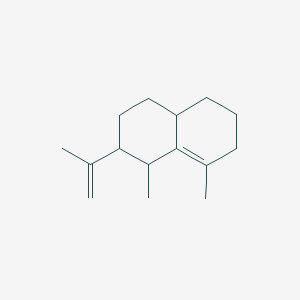
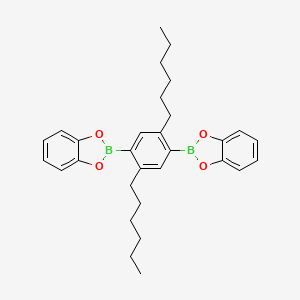
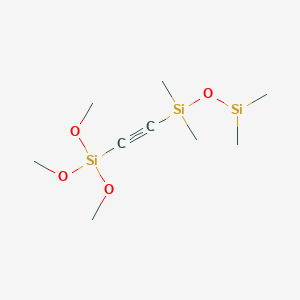
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
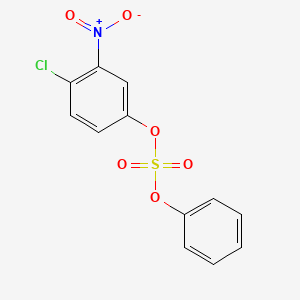
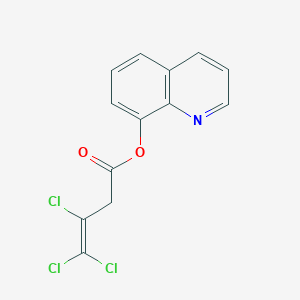
![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
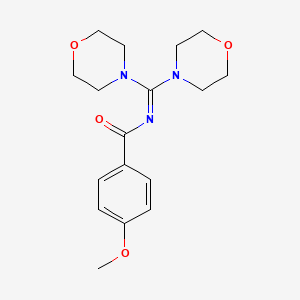
![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)
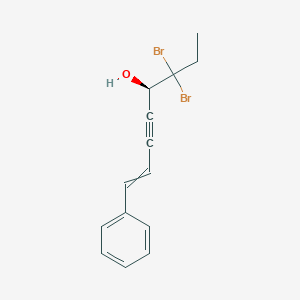
![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
